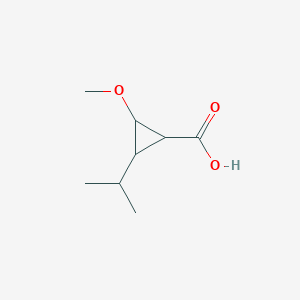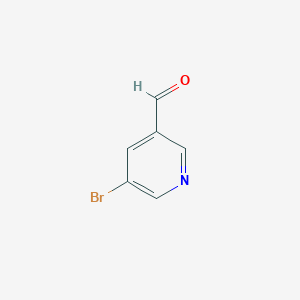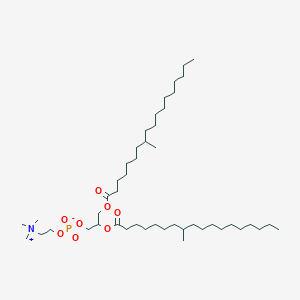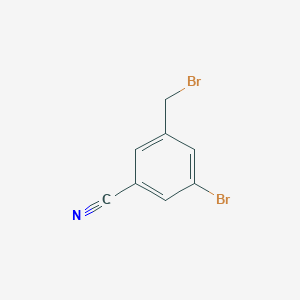
3-Bromo-5-(bromomethyl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromo-5-(bromomethyl)benzonitrile and related compounds typically involves bromination processes. For example, compounds with similar structures have been synthesized by starting with precursors like (3-bromo-4,5-dimethoxyphenyl)methanol, followed by a series of reactions leading to bromomethyl-substituted benzenes. These synthesis processes are crucial for producing high-purity compounds for further chemical investigations and applications (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of o-(Bromomethyl)benzonitrile, a closely related compound, has been determined through X-ray crystallography, revealing a monoclinic structure with specific bond lengths and angles that highlight the influence of bromo and bromomethyl groups on the benzene ring's geometry. Such structural details are vital for understanding the compound's chemical behavior and reactivity (Sinha & Dutta, 1979).
Chemical Reactions and Properties
Bromo- and bromomethyl-substituted benzonitriles undergo various chemical reactions, including bromocyclization and coupling reactions, which are essential for synthesizing novel compounds and developing materials with desired properties. These reactions often involve regioselective processes that allow for the introduction of additional functional groups or the formation of new ring structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubilities, are influenced by their molecular structure and the presence of bromo and bromomethyl groups. For example, the crystalline structures analyzed in the context of Br···Br interactions provide insights into their solid-state properties and potential applications in materials science (Jones et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles and stability under various conditions, are critically dependent on the bromo and bromomethyl groups' positioning on the benzene ring. These properties are essential for the compound's applications in organic synthesis and the development of pharmaceuticals, agrochemicals, and materials (Kysil et al., 2008).
Applications De Recherche Scientifique
Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to thienopyrimidoisoindolones. These compounds have potential applications in organic synthesis and pharmaceuticals (Kysil, Voitenko, & Wolf, 2008).
Radioligand Development for Brain Imaging : Research includes the synthesis and characterization of radioligands for imaging metabotropic glutamate receptors in the brain using PET. Bromo precursors, derived from bromomethyl analogs, play a crucial role in the development of these radioligands (Siméon et al., 2012).
Photosynthesis Inhibition Studies : 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, have been studied for their effects on photosynthesis in plants. These compounds show varying effectiveness at inhibiting photosynthesis, with bromine and iodine-containing compounds impacting fluorescence and chlorophyll formation (Szigeti, Tóth, & Paless, 1982).
Synthesis and Refinement Techniques : Technical research on the synthesis and refinement of 4-bromomethyl-benzonitrile, a closely related compound, has been conducted to improve yield and purity. This research is significant for industrial applications where high-purity chemicals are required (Jun-jiang, 2008).
Anticonvulsant Activity Research : Studies on 3-substituted 1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, have been conducted to explore their anticonvulsant activities. These compounds may have potential therapeutic applications (Uno et al., 1979).
Antagonist Benzamide Derivatives Synthesis : The synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene is part of research exploring non-peptide CCR5 antagonist Benzamide derivatives, potentially useful in treating various diseases (Bi, 2015).
Mécanisme D'action
Target of Action
It’s known that benzylic halides, such as this compound, often target nucleophilic sites in biological molecules .
Mode of Action
3-Bromo-5-(bromomethyl)benzonitrile, being a benzylic halide, typically reacts via an SN1 or SN2 pathway . In an SN1 reaction, the bromine atom leaves first, forming a resonance-stabilized carbocation. This carbocation can then be attacked by a nucleophile. In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the bromine atom leaves.
Biochemical Pathways
It’s known to undergo suzuki cross-coupling reactions with bis(pinacolato)diboron , which could potentially affect various biochemical pathways depending on the context.
Result of Action
Its ability to undergo suzuki cross-coupling reactions suggests that it could potentially be used to form biologically active compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)benzonitrile are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemical species. For example, its reactivity in Suzuki cross-coupling reactions would be influenced by the presence of a palladium catalyst and a base .
Propriétés
IUPAC Name |
3-bromo-5-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561726 | |
| Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124289-24-3 | |
| Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(bromomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
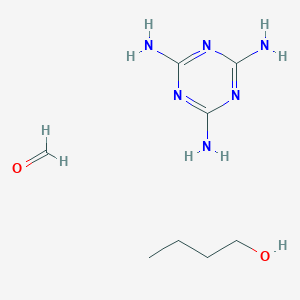

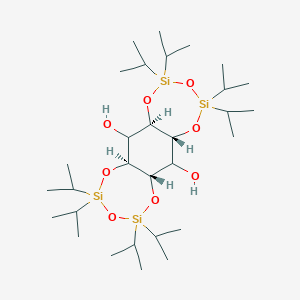
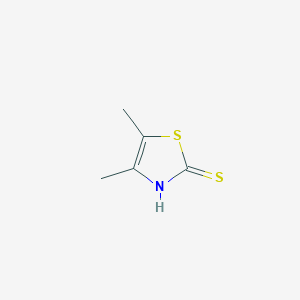
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)



